

Head-to-head comparison of Cpp-115 and vigabatrin in infantile spasm models

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Compound of Interest

Compound Name: Cpp-115

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Head-to-Head Comparison: Cpp-115 vs. Vigabatrin in Infantile Spasm Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of **Cpp-115** and the established therapy, vigabatrin, in preclinical models of infantile spasms. The following sections detail the experimental protocols, present quantitative data in comparative tables, and visualize the underlying mechanisms and workflows.

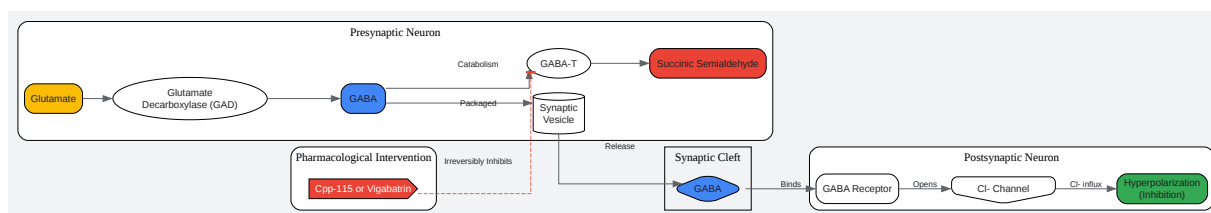
Executive Summary

Infantile spasms are a severe and often drug-resistant form of epilepsy in infants. Vigabatrin, a widely used treatment, is an irreversible inhibitor of GABA transaminase (GABA-T), an enzyme that breaks down the inhibitory neurotransmitter GABA. By blocking GABA-T, vigabatrin increases GABA levels in the brain, which helps to control seizures. However, its use is associated with a risk of permanent vision loss.^{[1][2]}

Cpp-115 is a novel, high-affinity analogue of vigabatrin, designed to have the same mechanism of action but with greater potency and an improved safety profile.^[1] Preclinical studies in the multiple-hit rat model of infantile spasms suggest that **Cpp-115** is significantly more potent than vigabatrin, reducing spasms at substantially lower doses with better tolerability.^{[1][3]}

Mechanism of Action: Enhancing GABAergic Inhibition

Both **Cpp-115** and vigabatrin are irreversible inhibitors of GABA transaminase (GABA-T). This enzyme is responsible for the catabolism of the primary inhibitory neurotransmitter in the central nervous system, GABA. By inactivating GABA-T, both drugs lead to an accumulation of GABA in the brain, thereby enhancing inhibitory signaling and reducing neuronal hyperexcitability that underlies seizures. **Cpp-115** is characterized as a high-affinity analogue of vigabatrin, suggesting a more potent or sustained interaction with GABA-T.

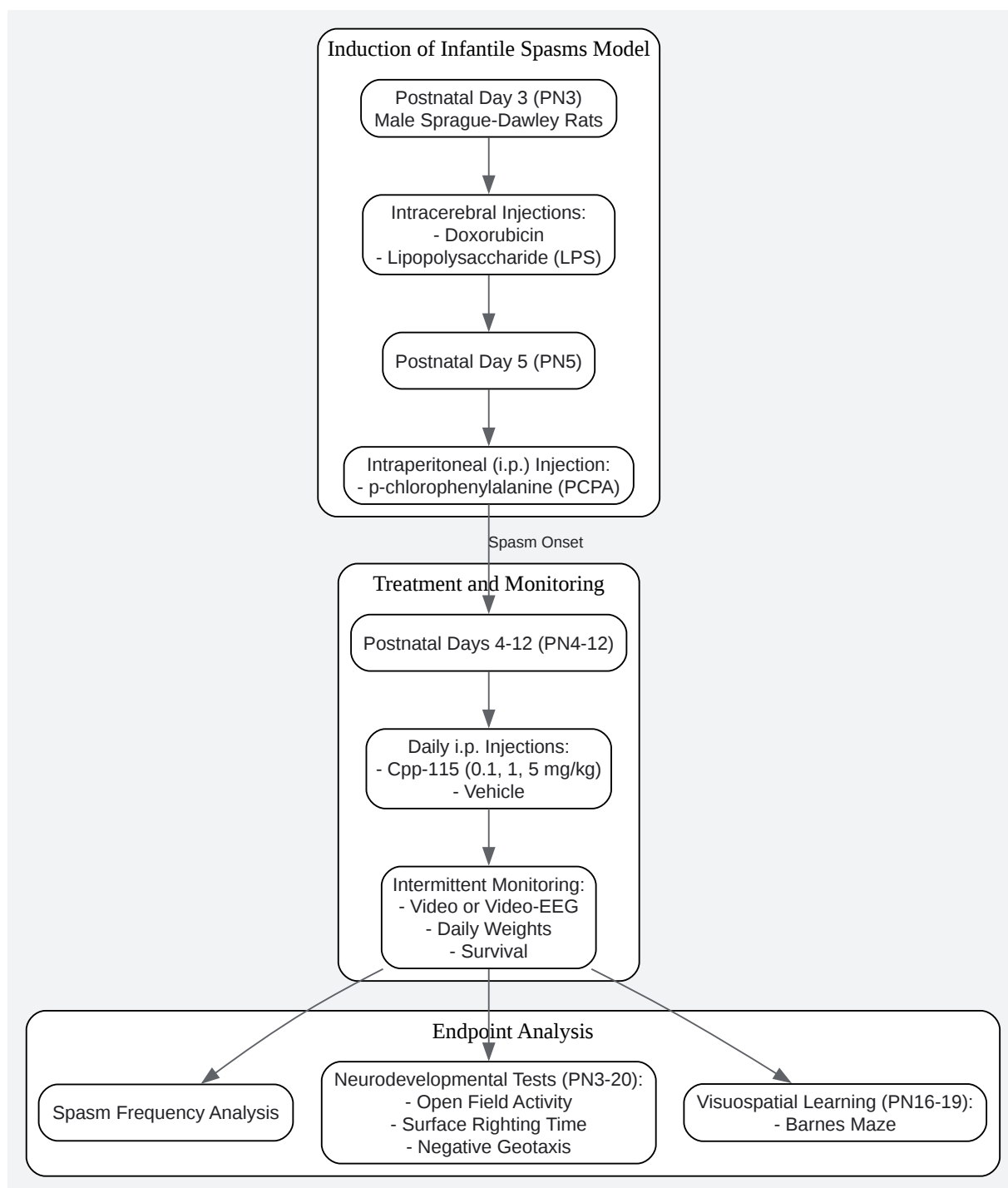


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Caption: Mechanism of Action of **Cpp-115** and Vigabatrin.

Experimental Model: The Multiple-Hit Rat Model of Infantile Spasms

The primary preclinical model used for the head-to-head comparison of **Cpp-115** and vigabatrin is the multiple-hit rat model, also known as the DLP model. This model is designed to mimic key features of treatment-resistant infantile spasms of structural etiology.



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Caption: Experimental Workflow for the Multiple-Hit Rat Model.

Experimental Protocol

- Animal Model: Male Sprague-Dawley rats.
- Induction:
 - Postnatal Day 3 (PN3): Intracerebral injections of doxorubicin and lipopolysaccharide.
 - Postnatal Day 5 (PN5): Intraperitoneal (i.p.) injection of p-chlorophenylalanine.
- Treatment:
 - **Cpp-115**: Daily i.p. injections of 0.1, 1, or 5 mg/kg from PN4 to PN12. A separate single-injection study was also conducted at 1 mg/kg on PN7.
 - Vigabatrin: While direct comparative data from the same study is limited, previous studies with this model used vigabatrin, which was found to be poorly tolerated.
 - Control: A vehicle-control group received daily i.p. injections.
- Monitoring and Endpoints:
 - Spasm Frequency: Intermittent video and video-electroencephalography (EEG) monitoring.
 - Tolerability: Daily body weight measurements and survival rate.
 - Neurodevelopmental Outcomes: A battery of tests including open field activity, surface righting time, and negative geotaxis were performed from PN3-20.
 - Learning and Memory: Visuospatial learning was assessed using the Barnes maze from PN16-19.

Quantitative Comparison of Efficacy and Tolerability

The following tables summarize the quantitative data from preclinical studies comparing **Cpp-115** and vigabatrin in the multiple-hit rat model of infantile spasms.

Table 1: Efficacy in Spasm Reduction

Drug	Dosage (i.p.)	Timing of Administration	Peak Efficacy on Spasm Frequency	Duration of Effect
Cpp-115	0.1 mg/kg/day	Daily (PN4-12)	Significant reduction on PN5, PN6, and PN7.	Transient, with loss of efficacy after PN7.
	1 mg/kg/day	Daily (PN4-12)	Significant reduction on PN6 and PN7.	
	5 mg/kg/day	Daily (PN4-12)	Significant reduction on PN5 and PN6.	
Vigabatrin	Not specified in direct comparative study	Daily	Reported to reduce spasms for only one day in previous studies.[1][3]	Highly transient. [1][3]

Note: **Cpp-115** was found to reduce spasms at doses 400 times lower than those reported for vigabatrin in previous studies using the same model.[3]

Table 2: Tolerability and Safety

Drug	Dosage (i.p.)	Mortality Rate	Impact on Body Weight	Other Safety Notes
Cpp-115	0.1 mg/kg/day	No significant increase compared to vehicle.	Did not impair weight gain.	Proposed lower risk of retinal toxicity.
	1 mg/kg/day	No significant increase compared to vehicle.	Did not impair weight gain.	
	5 mg/kg/day	Lethal (8 out of 9 rats died by PN7).	N/A	
Vigabatrin	Not specified in direct comparative study	Reported to increase mortality in this model.[3]	Not specified.	Known risk of retinal toxicity in humans.[1]

Table 3: Neurodevelopmental Outcomes

Drug	Dosage (i.p.)	Effect on Neurodevelopmental Reflexes	Effect on Visuospatial Learning (Barnes Maze)
Cpp-115	0.1 - 1 mg/kg/day	No alteration in open field activity, surface righting time, or negative geotaxis.[3]	Did not alter performance.[3]
Vigabatrin	Not specified in direct comparative study	Not specified.	Not specified.

Discussion and Future Directions

The preclinical data strongly suggest that **Cpp-115** is a more potent and better-tolerated alternative to vigabatrin in a well-established animal model of infantile spasms. The ability of **Cpp-115** to reduce spasms at significantly lower doses without the increased mortality observed with vigabatrin in this model is a key finding.[1][3]

However, the transient nature of the anti-spasm effect of **Cpp-115** in this model indicates that further optimization of the treatment protocol may be necessary.[3] The lack of improvement in neurodevelopmental outcomes with **Cpp-115** is consistent with clinical findings for vigabatrin in non-tuberous sclerosis cases and may be due to the incomplete control of spasms.[3]

Further research is warranted to explore the long-term efficacy and safety of **Cpp-115**, including a thorough assessment of its potential for retinal toxicity compared to vigabatrin. Clinical trials will be essential to determine if the promising preclinical profile of **Cpp-115** translates into a superior therapeutic option for infants with this devastating condition. The Food and Drug Administration has granted **Cpp-115** orphan drug status for the treatment of infantile spasms.[1]

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